An In-Depth Technical Guide to 2,6-Difluoro-4-nitroanisole: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to 2,6-Difluoro-4-nitroanisole: Properties, Synthesis, and Applications in Drug Discovery
Introduction
2,6-Difluoro-4-nitroanisole, with the CAS Number 392-25-6, is a key aromatic building block in modern organic and medicinal chemistry.[1][2][3][4] Its unique electronic properties, stemming from the strategic placement of two electron-withdrawing fluorine atoms and a nitro group on an anisole scaffold, make it a valuable precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of 2,6-difluoro-4-nitroanisole, detailed synthetic protocols, spectroscopic data, reactivity profiles, and its applications, particularly in the realm of drug development for researchers, scientists, and professionals in the pharmaceutical industry.
The presence of the fluorine atoms and the nitro group significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of a wide array of functionalized aromatic compounds.[5] This heightened reactivity, coupled with the metabolic stability often conferred by fluorine atoms, has positioned 2,6-difluoro-4-nitroanisole as a sought-after intermediate in the development of targeted therapies, including kinase inhibitors for cancer treatment.[6][7]
Physicochemical Properties
Table 1: Physical and Chemical Properties of 2,6-Difluoro-4-nitroanisole
| Property | Value | Source(s) |
| IUPAC Name | 1,3-Difluoro-2-methoxy-5-nitrobenzene | [1] |
| CAS Number | 392-25-6 | [1][2][3][4] |
| Molecular Formula | C₇H₅F₂NO₃ | [2] |
| Molecular Weight | 189.12 g/mol | [2] |
| Appearance | Light yellow to brown solid (predicted) | [3] |
| Melting Point | Not experimentally determined for this compound. For the related 4-nitroanisole, the melting point is 51-53 °C.[8][9] The melting point of 2-fluoro-4-nitroanisole is 105 °C.[6] | |
| Boiling Point | 280.4 °C at 760 mmHg | [10] |
| Density | Not experimentally determined. The density of 4-nitroanisole is 1.23 g/cm³.[9][11] | |
| Refractive Index | 1.502 | [10] |
| Solubility | Expected to be soluble in common organic solvents such as methanol, ethanol, acetone, and toluene, with low solubility in water.[12][13] This is based on the properties of similar aromatic nitro compounds.[13] | |
| Vapor Pressure | 0.00646 mmHg at 25 °C | [10] |
Synthesis and Purification
The synthesis of 2,6-difluoro-4-nitroanisole can be achieved through a multi-step process, typically starting from a readily available difluoroaniline derivative. The following protocol is a representative method adapted from procedures for analogous compounds.[1]
Proposed Synthetic Pathway
Caption: Proposed synthetic route to 2,6-Difluoro-4-nitroanisole.
Experimental Protocol: Synthesis of 2,6-Difluoro-4-nitroanisole
This protocol is based on established methodologies for the synthesis of related nitroaromatic compounds and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Oxidation of 3,5-Difluoroaniline to 2,6-Difluoro-4-nitroaniline
-
To a stirred solution of 3,5-difluoroaniline in a suitable solvent such as acetonitrile, add an oxidizing agent like Oxone® (potassium peroxymonosulfate) portion-wise at a controlled temperature (e.g., 0-10 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium sulfite solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2,6-difluoro-4-nitroaniline.[14][15]
Step 2: Diazotization and Hydrolysis to 2,6-Difluoro-4-nitrophenol
-
Dissolve the crude 2,6-difluoro-4-nitroaniline in a mixture of sulfuric acid and water at low temperature (0-5 °C).
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture for a period to ensure complete diazotization.
-
Carefully heat the reaction mixture to induce hydrolysis of the diazonium salt to the corresponding phenol.
-
Cool the mixture and extract the product with an organic solvent. Wash, dry, and concentrate the organic phase to yield 2,6-difluoro-4-nitrophenol.
Step 3: Williamson Ether Synthesis to 2,6-Difluoro-4-nitroanisole
-
Dissolve the 2,6-difluoro-4-nitrophenol in a polar aprotic solvent like acetone or dimethylformamide (DMF).
-
Add a base such as anhydrous potassium carbonate (K₂CO₃).
-
To this mixture, add a methylating agent, for example, methyl iodide (CH₃I) or dimethyl sulfate.
-
Heat the reaction mixture and monitor its progress by TLC.
-
After completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2,6-difluoro-4-nitroanisole.
Spectroscopic Analysis
Table 2: Predicted Spectroscopic Data for 2,6-Difluoro-4-nitroanisole
| Spectroscopy | Predicted Chemical Shifts (δ) / Mass-to-Charge Ratio (m/z) / Wavenumber (cm⁻¹) |
| ¹H NMR | Aromatic protons would appear as a triplet in the range of 8.0-8.5 ppm due to coupling with the two equivalent fluorine atoms. The methoxy protons would be a singlet around 4.0 ppm. |
| ¹³C NMR | Aromatic carbons would show complex splitting patterns due to C-F coupling. The carbon bearing the methoxy group would be in the range of 150-160 ppm. Carbons attached to fluorine would be highly deshielded and show large C-F coupling constants. The carbon attached to the nitro group would be around 140-150 ppm. |
| Mass Spectrometry (EI) | The molecular ion peak (M⁺) would be observed at m/z = 189. Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) and the nitro group (-NO₂). |
| IR Spectroscopy | Characteristic peaks would include strong asymmetric and symmetric stretches for the nitro group (NO₂) around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. C-F stretching vibrations would appear in the region of 1100-1300 cm⁻¹. Aromatic C-H and C=C stretching bands would also be present.[17][18] |
Chemical Reactivity and Applications in Drug Development
The chemical reactivity of 2,6-difluoro-4-nitroanisole is dominated by the electron-deficient nature of its aromatic ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr)
The two fluorine atoms ortho to the methoxy group and para to the nitro group are excellent leaving groups in SNAr reactions. The strong electron-withdrawing effect of the nitro group stabilizes the negatively charged Meisenheimer complex intermediate, thereby facilitating the substitution.
Caption: General mechanism of Nucleophilic Aromatic Substitution on 2,6-Difluoro-4-nitroanisole.
This reactivity makes 2,6-difluoro-4-nitroanisole a valuable precursor for introducing a wide range of nucleophiles, such as amines, thiols, and alkoxides, onto the aromatic ring. This is a common strategy in the synthesis of pharmaceutical ingredients.
Applications in the Synthesis of Kinase Inhibitors
A significant application of 2,6-difluoro-4-nitroanisole is in the synthesis of targeted cancer therapies, particularly kinase inhibitors. The 2,6-difluorophenyl moiety is a common structural motif in many kinase inhibitors, where it can form crucial hydrogen bonding interactions with the hinge region of the kinase domain.
For instance, derivatives of 2,6-difluoro-4-nitroanisole can be elaborated into compounds that target specific kinases involved in cancer cell proliferation and survival. The nitro group can be readily reduced to an amine, which can then be further functionalized to build the desired inhibitor scaffold.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 2,6-difluoro-4-nitroanisole is not widely available, safety precautions can be inferred from data on analogous compounds like 4-nitroanisole and other nitroaromatics.[8][9][11]
-
Hazard Statements: Based on related compounds, 2,6-difluoro-4-nitroanisole is likely to be harmful if swallowed, may cause skin and eye irritation, and may be harmful to aquatic life.[8][11] Some nitroaromatic compounds are also suspected of causing genetic defects or cancer.[11]
-
Precautionary Statements:
-
Handle only in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
In case of accidental exposure, seek immediate medical attention.
-
Conclusion
2,6-Difluoro-4-nitroanisole is a versatile and highly reactive building block with significant applications in organic synthesis, particularly in the development of novel pharmaceuticals. Its unique electronic and structural features make it an ideal starting material for the construction of complex molecular frameworks through nucleophilic aromatic substitution reactions. While some of its physical properties are not yet fully characterized, its synthetic utility is well-established. As the demand for targeted therapeutics continues to grow, the importance of key intermediates like 2,6-difluoro-4-nitroanisole in the drug discovery and development pipeline is set to increase.
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Activated Aryl Halide
Meisenheimer Complex
(Resonance Stabilized)
Substituted Product




